

Formation of Captopril Impurity J: An In-depth Technical Guide

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Compound of Interest

Compound Name: Captopril EP Impurity J

Cat. No.: B121658

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of Captopril Impurity J, a known impurity in the active pharmaceutical ingredient (API) Captopril. This document details the identity of Impurity J, its primary formation pathway, and relevant analytical methodologies for its detection and quantification. Experimental protocols and data are presented to support researchers and drug development professionals in understanding and controlling this impurity.

Introduction to Captopril and its Impurities

Captopril is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. Due to its therapeutic importance, the purity of Captopril is of paramount concern. Like any synthetic pharmaceutical product, Captopril can contain impurities that may arise from the manufacturing process or degradation of the drug substance over time. Regulatory bodies such as the European Pharmacopoeia (EP) list several potential impurities of Captopril, one of which is Impurity J.

Identification and Chemical Structure of Captopril Impurity J

Captopril Impurity J is chemically known as (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid, or more commonly, S-Acetylcaptopril. It is a

process-related impurity that can be present in the final Captopril drug substance.

Table 1: Chemical and Physical Properties of Captopril Impurity J

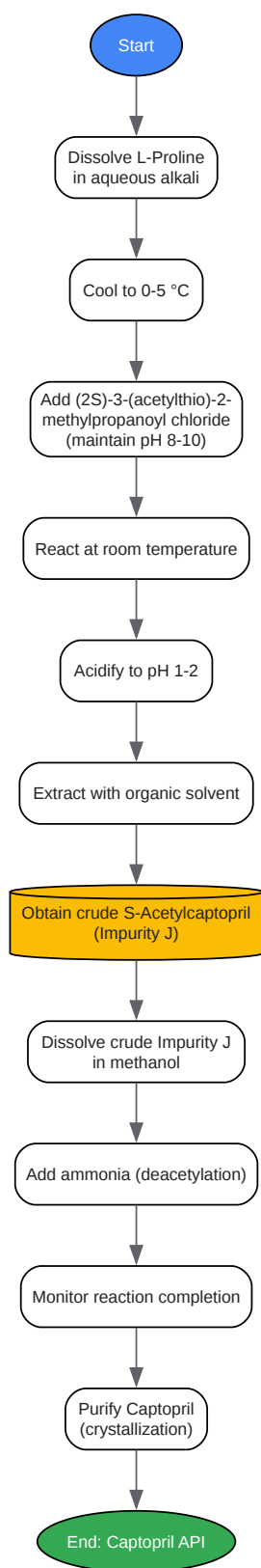
Property	Value
Systematic Name	(2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid
Common Name	S-Acetylcaptopril, Captopril EP Impurity J
CAS Number	64838-55-7
Molecular Formula	C ₁₁ H ₁₇ NO ₄ S
Molecular Weight	259.32 g/mol
Appearance	White or almost white crystalline powder

Mechanism of Formation

The primary route for the formation of Captopril Impurity J is as a process-related impurity during the synthesis of Captopril. Several synthetic routes for Captopril utilize a thiol-protecting group to prevent the oxidation of the reactive sulfhydryl moiety during the synthesis. A common protecting group is the acetyl group.

The synthesis generally involves the acylation of L-proline with a protected thiol-containing side chain, (2S)-3-(acetylthio)-2-methylpropanoyl chloride. The final step in this synthesis is the deprotection (deacetylation) of the S-acetyl group to yield the active thiol of Captopril. Captopril Impurity J is the result of incomplete deacetylation of this key intermediate.

If the deacetylation step, typically carried out by aminolysis (e.g., with ammonia in methanol), is not driven to completion, residual S-Acetylcaptopril will remain in the reaction mixture and may be carried through to the final API if not adequately removed by purification processes.



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